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Compound of Interest

Compound Name: 4-Amino-5-methylpicolinic acid
CAS No.: 23609-89-4
Cat. No.: B1500531
Get Quote
. J

Executive Technical Summary

4-Amino-5-methylpicolinic acid (CAS: 23609-89-4) is a substituted pyridine-2-carboxylic acid
acting as a critical pharmacophore in medicinal chemistry and agrochemical synthesis. Unlike
simple picolinic acid, which functions primarily as a metal chelator and neuroactive metabolite,
the 4-amino-5-methyl derivative is engineered for target specificity—specifically binding to the
TIR1/AFB auxin signaling complex in plants and serving as a hinge-binding motif in kinase
inhibitors for oncology.

Key Physicochemical Profile

© 2026 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1500531#bc-rfq
https://www.benchchem.com/product/b1500531/docs?utm_src=pdf-body#technical-guide-biological-activity-application-of-4-amino-5-methylpicolinic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1500531?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Relevance

Molecular Formula C7HsN20:2 Core scaffold for derivatization

Fragment-based drug

Molecular Weight 152.15 g/mol ) )

discovery (FBDD) ideal

Zwitterionic at physiological
pKa (Calculated) ~3.5 (Acid), ~6.8 (Pyridine N) pH; affects membrane

permeability

High water solubility; requires
LogP 0.07 (approx.) o

esterification for cellular uptake

) Good oral bioavailability

Topological PSA 76.2 A2

predictor

Biological Mechanisms of Action[1][2][3][4]
A. Agrochemical Mechanism: Synthetic Auxin Mimicry

The primary biological activity of 4-amino-picolinic acid derivatives lies in their ability to mimic
Indole-3-acetic acid (IAA), the natural plant hormone.

» Target Receptor: The Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-Box
(AFB) proteins.

¢ Mechanism:

o The picolinic acid moiety (specifically the pyridine nitrogen and carboxylate) coordinates
with the auxin-binding pocket of the TIR1-SCF complex.

o The 4-amino group acts as an electron donor, increasing the electron density of the
pyridine ring, enhancing

stacking interactions with conserved tryptophan residues (e.g., Trp373 in TIR1).

o The 5-methyl group provides steric bulk that prevents rapid metabolic degradation (e.g.,
by hydroxylation) and induces conformational selectivity, often favoring the AFB5 co-
receptor over TIR1, which is linked to reduced resistance development in weeds.
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Pathway Visualization: Auxin Signhaling Activation

The following diagram illustrates how the scaffold triggers the ubiquitination pathway leading to
gene activation.
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Caption: Mechanism of Action for Picolinic Acid Auxin Mimics. The ligand acts as "molecular
glue” stabilizing the TIR1-Aux/IAA interaction.

B. Medicinal Chemistry: Kinase Inhibition & Metal
Chelation

In drug development, the 4-amino-5-methylpicolinic acid scaffold is utilized for its electronic
and chelating properties.

» Kinase Hinge Binding: The pyridine nitrogen and the 4-amino group form a donor-acceptor
motif that can hydrogen bond with the hinge region of kinases (e.g., VEGFR, PDGFR). The
2-carboxylic acid is often converted to an amide to access hydrophobic back pockets.

» Metallopharmaceutical Activity: The picolinic acid core is a bidentate ligand.

o SOD Mimicry: Copper(ll) complexes of aminopicolinic acids have been shown to
scavenge superoxide anions, offering potential neuroprotective effects against oxidative
stress.

o Antimicrobial: Transition metal complexes (Cu, Zn) of this ligand disrupt bacterial cell walls
and inhibit metalloenzymes.

Structure-Activity Relationship (SAR) Data
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The following table summarizes how modifications to the 4-amino-5-methylpicolinic acid core
affect biological potency, based on comparative studies of picolinate herbicides (e.g., Picloram
analogues).

Structural Modification Effect on Activity Mechanistic Explanation

Provides H-bond donor

capability; increases pKa of
4-Amino Group Essential pyridine N, enhancing receptor

affinity. Removal leads to

>90% loss of auxin activity.

Increases lipophilicity (LogP)
vs. H-atom. Provides steric
occlusion to block metabolic
5-Methyl Group Modulatory attack at the 5-position. Less
electron-withdrawing than CI/F,
altering the electrostatic

potential map.

Essential for ionic interaction
with the bottom of the auxin
] ) N binding pocket (Arg residues).
2-Carboxylic Acid Critical
Ester prodrugs are used to
improve uptake but must be

hydrolyzed in planta.

Introduction of aryl/heteroaryl

groups (e.g., in Halauxifen) at
6-Position Substitution Potency Driver C6 creates "super-auxins" by

extending into the hydrophobic

channel of the receptor.

Validated Synthesis Protocol

For researchers requiring high-purity material for biological assays, the following synthesis
route is recommended. It avoids the instability of direct amination on the electron-rich pyridine
ring by utilizing an N-oxide activation strategy.
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Route: 5-Methylpicolinic acid
N-Oxide

4-Nitro

4-Amino.

Step-by-Step Methodology

Step 1: N-Oxidation

Dissolve 5-methylpicolinic acid (1.0 eq) in trifluoroacetic acid (TFA).

Add 30% Hydrogen Peroxide (H202, 5.0 eq) dropwise at 0°C.

Reflux at 70°C for 4 hours. Monitor by TLC (Polar solvent system required).

Concentrate under vacuum to yield 5-methylpicolinic acid 1-oxide.
Step 2: Nitration (The Critical Step)

e Suspend the N-oxide in concentrated Sulfuric Acid (H2SOa).

e Slowly add Fuming Nitric Acid (HNO3) at 0°C. Caution: Exothermic.

e Heat to 100°C for 12 hours. The N-oxide directs the nitro group to the 4-position (para to N-
oxide).

e Pour onto ice, neutralize with Na=COs to pH 3-4. Filter the yellow precipitate (4-nitro-5-
methylpicolinic acid 1-oxide).

Step 3: Reduction
e Dissolve the nitro-N-oxide intermediate in Methanol.
e Add 10% Pd/C catalyst (10 wt%).

o Hydrogenate under Hz balloon (1 atm) at Room Temperature for 16 hours. Note: This step
reduces both the Nitro group to Amino and the N-oxide to Pyridine.
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Filter through Celite and concentrate. Recrystallize from water/ethanol.

Yield Expectation: 40-50% overall. QC Check: *H NMR (DMSO-de) should show a singlet for
the methyl group (~2.2 ppm) and broad singlets for the amino protons, with aromatic signals

shifted upfield due to the amino group.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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